molecular formula C17H18N2O5 B2377708 2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate CAS No. 325763-99-3

2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate

Cat. No.: B2377708
CAS No.: 325763-99-3
M. Wt: 330.34
InChI Key: ACZGUSPFANGTDL-UHFFFAOYSA-N
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Description

2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 g/mol. This compound is known for its unique chemical structure, which includes an isonicotinamide moiety and a dimethoxybenzoate group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate typically involves the reaction of isonicotinamide with 3,4-dimethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An isomer of isonicotinamide with similar biological properties.

    3,4-Dimethoxybenzoic Acid: Shares the dimethoxybenzoate moiety but lacks the isonicotinamide group.

    Isonicotinic Acid: Contains the isonicotinamide moiety but lacks the ester group.

Uniqueness

2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functional groups allow for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-4-3-13(11-15(14)23-2)17(21)24-10-9-19-16(20)12-5-7-18-8-6-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZGUSPFANGTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCNC(=O)C2=CC=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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